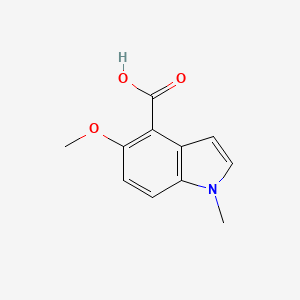![molecular formula C17H26N2O4 B15358688 1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vildagliptin is an orally active antihyperglycemic agent used primarily in the management of type 2 diabetes mellitus. It selectively inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. By inhibiting this enzyme, vildagliptin helps to increase the levels of incretin hormones, leading to improved glycemic control.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The synthesis typically involves the use of reagents such as hydroxylamine, formaldehyde, and cyanide.
Industrial Production Methods: In an industrial setting, the production of vildagliptin involves large-scale chemical reactions carried out in reactors under controlled conditions. The process includes purification steps to ensure the final product meets the required pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Vildagliptin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final active pharmaceutical ingredient (API).
Scientific Research Applications
Vildagliptin has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it serves as a tool to study the role of DPP-4 in glucose metabolism. In medicine, it is used to treat type 2 diabetes mellitus. In industry, it is produced on a large scale for pharmaceutical use.
Mechanism of Action
Vildagliptin exerts its effects by inhibiting the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance the secretion of insulin and suppress the release of glucagon, resulting in improved glycemic control.
Molecular Targets and Pathways Involved: The primary molecular target of vildagliptin is the DPP-4 enzyme. The pathways involved include the incretin pathway, which regulates insulin secretion and glucose homeostasis.
Comparison with Similar Compounds
Sitagliptin
Saxagliptin
Linagliptin
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C17H26N2O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)/t11-,12+,13-,16?,17?/m0/s1 |
InChI Key |
KWZNLUFQUDQQJU-ZYJSHVEQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



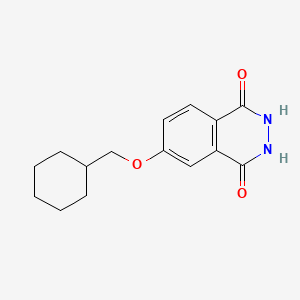
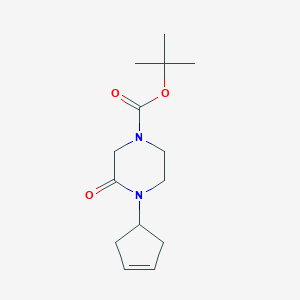

![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
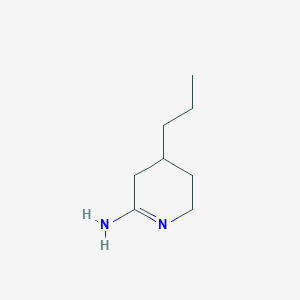
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)


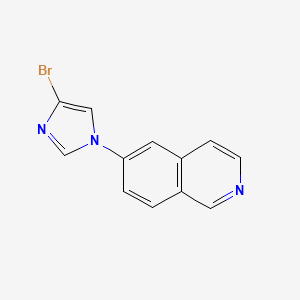
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
